molecular formula C22H15BrFNO4 B11482996 N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-4-fluorobenzamide

N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-4-fluorobenzamide

Cat. No.: B11482996
M. Wt: 456.3 g/mol
InChI Key: FHBSUALPJHQITE-UHFFFAOYSA-N
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Description

N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-fluorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromobenzoyl group, a dihydro-benzodioxin ring, and a fluorobenzamide moiety.

Preparation Methods

The synthesis of N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-fluorobenzamide typically involves multiple steps. One common method includes the halogenation of 7-(4-bromobenzoyl) indole in tetrahydrofuran in the presence of an acid to prepare the intermediate compound . This intermediate is then subjected to further reactions to introduce the dihydro-benzodioxin and fluorobenzamide groups. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.

Chemical Reactions Analysis

N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-fluorobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system .

Comparison with Similar Compounds

N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-fluorobenzamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific substituents, which can lead to variations in their chemical properties and applications.

Properties

Molecular Formula

C22H15BrFNO4

Molecular Weight

456.3 g/mol

IUPAC Name

N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-fluorobenzamide

InChI

InChI=1S/C22H15BrFNO4/c23-15-5-1-13(2-6-15)21(26)17-11-19-20(29-10-9-28-19)12-18(17)25-22(27)14-3-7-16(24)8-4-14/h1-8,11-12H,9-10H2,(H,25,27)

InChI Key

FHBSUALPJHQITE-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)NC(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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